molecular formula C6H5ClN4 B2504181 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1268522-21-9

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B2504181
CAS No.: 1268522-21-9
M. Wt: 168.58
InChI Key: VMUFOCMFAFZOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a high-purity chemical building block designed for research and development applications. This compound belongs to the 7-azaindazole (1H-pyrazolo[3,4-b]pyridine) chemical family, a privileged scaffold in medicinal chemistry known for its kinase inhibitory potential and its ability to mimic purine bases . The structure features a chloro substituent and an amine group, offering distinct sites for synthetic modification to create targeted libraries for biological screening. As a research-grade material, this compound is strictly for use in laboratory settings. Its primary value lies in the exploration of structure-activity relationships (SAR) during the development of novel therapeutic agents, particularly in oncology and inflammation. Researchers utilize this scaffold to design and synthesize molecules that can modulate key enzymatic pathways. The precise mechanism of action is not inherent to the building block itself but is conferred upon its incorporation into larger, more complex target molecules. All information presented is considered accurate but is provided without warranty. Researchers should conduct their own verification and safety assessments. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFOCMFAFZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 5 Chloro 1h Pyrazolo 4,3 B Pyridin 3 Amine and Its Analogs

Impact of Substitution Patterns on Biological Activity

The biological activity of pyrazole (B372694) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic rings. researchgate.netmdpi.com SAR studies are instrumental in rationally designing compounds with optimized potency and selectivity. researchgate.net

The presence and position of halogen atoms, such as chlorine, on the pyridine (B92270) ring of pyrazolopyridine derivatives can significantly impact their biological activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

In the context of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine analogs, the chlorine atom at the 5-position of the pyridine ring plays a crucial role. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the introduction of a chlorine atom at the 4-position was achieved through reactions involving phosphorus oxychloride (POCl₃), leading to the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov While this is a different isomer, it highlights the synthetic feasibility of introducing chlorine onto the pyridine ring.

The electronic effects of the chlorine atom, being an electron-withdrawing group, can influence the electron density of the entire heterocyclic system, thereby affecting its interaction with biological targets. nih.gov Studies on other heterocyclic systems have shown that chlorine substitution can lead to enhanced antiproliferative activity. nih.gov For example, the introduction of a 4-chlorine group on a phenyl moiety attached to a pyrazoline ring improved its inhibitory activity compared to electron-donating groups. nih.gov This suggests that the electron-withdrawing nature of chlorine can be beneficial for certain biological activities.

The position of the halogen is also critical. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has been shown to be an effective method for synthesizing 4-halogenated pyrazole derivatives. researchgate.net This regioselective halogenation primarily occurs at the 4-position of the pyrazole ring, indicating its higher reactivity. researchgate.net

The 3-amino group on the pyrazole ring is a key functional group that significantly influences the biological profile of this compound and its analogs. This amine group can act as a hydrogen bond donor, which is often crucial for binding to the active site of target proteins. nih.gov

Derivatization of the amine group is a common strategy to explore the SAR and to modulate the compound's properties. iu.edusigmaaldrich.com The process of derivatization can alter polarity, increase volatility, and improve chromatographic separation for analytical purposes. researchgate.net More importantly, in a medicinal chemistry context, it allows for the introduction of various substituents that can probe the binding pocket of a target and potentially enhance activity. rsc.org

For instance, the amine group can be acylated, alkylated, or used as a point of attachment for larger chemical moieties. iu.eduresearchgate.net The stability and characteristics of amine derivatives are important considerations. nih.gov The choice of derivatizing agent can impact the stability of the resulting product. nih.gov

In the development of metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs), the pyrazolo[4,3-b]pyridine core, which includes the 3-amino group, was identified as a key scaffold. nih.govnih.gov The amine group in these compounds is often involved in crucial interactions with the receptor.

Substituents on the pyrazole ring, particularly at the N1 and C3 positions, are critical determinants of biological activity. researchgate.net The pyrazole ring itself offers multiple sites for substitution, allowing for fine-tuning of a compound's properties. researchgate.netnih.gov

N1 Position: The N1 position of the pyrazole ring is frequently a site for substitution with alkyl or aryl groups. researchgate.net In many cases, N1-substituted pyrazoles exhibit different biological properties and often greater stability compared to their unsubstituted counterparts. researchgate.net For pyrazolo[3,4-b]pyridines, the majority of biologically active compounds are the 1H-isomers, which may be substituted or unsubstituted at the N1 position. nih.gov

C3 Position: The C3 position is adjacent to the fusion with the pyridine ring and bears the crucial amine group in the parent compound. Modifications at this position, often through derivatization of the amine, can directly impact target engagement. researchgate.net

The following table summarizes the general impact of substitutions at different positions of the pyrazole ring on biological activity:

Ring PositionCommon SubstituentsGeneral Impact on Biological Activity
N1 Alkyl, ArylCan enhance stability and modulate biological properties. researchgate.net
C3 Amine and its derivativesCrucial for target interaction, often acting as a hydrogen bond donor. nih.gov
C4 Halogens (e.g., Cl, Br), Nitro groupsModulates electronic properties of the ring system. researchgate.net Halogenation often occurs at this position. researchgate.net
C5 Electron-donating or -withdrawing groupsCan influence the overall electronic character of the pyrazole ring. researchgate.net

Specific Structural Requirements for Target Modulation (e.g., mGlu4 PAM activity, Kinase Inhibition)

The this compound scaffold has proven to be a versatile starting point for developing modulators of different biological targets, including G-protein coupled receptors (GPCRs) like mGlu4 and various kinases.

For mGlu4 positive allosteric modulators (PAMs) , the pyrazolo[4,3-b]pyridine core was identified as a novel "head group" that replaced a picolinamide (B142947) scaffold in earlier generations of PAMs. nih.govnih.gov The compound VU0418506, which is N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, emerged as a potent and selective mGlu4 PAM. nih.govnih.gov In this case, the 3-amino group is derivatized with a substituted phenyl ring, indicating that specific aryl substitutions are crucial for potent PAM activity.

In the realm of kinase inhibition , pyrazolopyridine and related pyrazolopyrimidine scaffolds are considered "privileged structures." nih.gov The pyrazolo portion of the molecule is well-suited to act as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. nih.gov The pyridine ring can engage in π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site. nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov The development of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.netnih.govtriazine sulfonamides as inhibitors of kinases like AKT2 further underscores the utility of the broader pyrazole-based scaffolds in this area. mdpi.com

The structural requirements for these two target classes are distinct, as summarized below:

Target ClassKey Structural Features of Pyrazolopyridine AnalogsExample
mGlu4 PAMs Derivatization of the 3-amino group with specific substituted aryl moieties.VU0418506 nih.govnih.gov
Kinase Inhibitors The pyrazole N-H often acts as a hydrogen bond donor to the kinase hinge region. The pyridine ring can form π-π stacking interactions.Pyrazolo[3,4-b]pyridine-based TRK inhibitors nih.gov

Rational Design and Modular Functionalization for SAR Elucidation and Optimization

The principles of rational design are heavily employed in optimizing the biological activity of compounds based on the this compound scaffold. nih.govnih.govamericanpeptidesociety.org This approach involves a systematic and iterative process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR. rsc.org

Modular functionalization is a key synthetic strategy that facilitates this process. It allows for the easy and independent modification of different parts of the molecule. For the pyrazolopyridine core, this often involves:

Derivatization of the 3-amino group: As discussed, this is a common point for introducing diversity.

Substitution on the pyridine ring: The chlorine at the 5-position can potentially be replaced with other groups to probe electronic and steric effects.

Substitution at the N1 position of the pyrazole ring: This allows for modulation of physicochemical properties.

An example of rational design is the hybridization of different pharmacophores. For instance, combining a thiazole (B1198619) and a pyrazoline fragment has been used to design dual EGFR/HER2 inhibitors. nih.gov Similarly, scaffold hopping, where one core structure is replaced by another with similar properties, led to the discovery of pyrazolo[3,4-b]pyridine-based TRK inhibitors from a different initial scaffold. nih.gov

The synthesis of these analogs often relies on convergent synthetic routes that allow for the late-stage introduction of diversity. For example, the Buchwald-Hartwig coupling reaction is a powerful tool for coupling amines with aryl halides, a key step in the synthesis of many of the discussed compounds. nih.gov

Biological Activities and Mechanistic Investigations of 5 Chloro 1h Pyrazolo 4,3 B Pyridin 3 Amine Derivatives

Preclinical Pharmacological Characterization in Research Models

The preclinical pharmacological characterization of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives has been crucial in understanding their therapeutic potential. This involves a range of in vitro and in vivo studies to assess their engagement with specific biological targets, their effects on cellular signaling pathways, and their efficacy in various disease models.

Receptor Binding and Functional Assays for Target Engagement

To confirm that the biological effects of these compounds are mediated through their intended targets, receptor binding and functional assays are employed. For derivatives targeting receptor tyrosine kinases like c-Met, enzymatic assays are used to quantify their inhibitory potency. As mentioned previously, compounds 5a and 5b demonstrated nanomolar IC50 values against c-Met, confirming their direct engagement with the enzyme. nih.gov

For compounds designed as allosteric modulators, such as those targeting the metabotropic glutamate (B1630785) receptor 4 (mGlu4), functional assays are essential. The derivative VU0418506, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, was characterized as a potent and selective positive allosteric modulator (PAM) of mGlu4. nih.gov This was determined through assays that measure the potentiation of the receptor's response to its natural ligand, glutamate. nih.gov

Similarly, for derivatives targeting tropomyosin receptor kinases (TRKs), in vitro activity against TRKA was evaluated. rsc.org Compound C03 from a series of pyrazolo[3,4-b]pyridine derivatives showed an IC50 value of 56 nM against TRKA, indicating effective target engagement. rsc.org

Cellular Pathway Modulation and Downstream Signaling Analysis (e.g., Ras/Erk, PLC-γ, PI3K/Akt pathways)

Once target engagement is established, it is important to investigate the compound's effects on downstream signaling pathways. This provides a more comprehensive understanding of its mechanism of action at the cellular level.

For inhibitors of receptor tyrosine kinases like TRKs, the downstream signaling pathways that are typically investigated include the Ras/Erk, PLC-γ, and PI3K/Akt pathways. rsc.org These pathways are crucial for cell proliferation and survival, and their inhibition is a key mechanism of anticancer activity. rsc.org The activation of TRKs leads to the phosphorylation of intracellular domains, which in turn triggers these downstream cascades. rsc.org By inhibiting TRK, pyrazolo[3,4-b]pyridine derivatives can effectively block these signaling pathways, leading to reduced cancer cell growth.

In the context of cancer, pyrazolo[3,4-b]pyridines have also been investigated as inhibitors of fibroblast growth factor receptors (FGFRs). acs.org Immunoblot analysis has shown that these compounds can suppress FGFR signaling in cancer cells, further validating their mechanism of action. acs.org

Evaluation in In Vitro and In Vivo Disease Models (e.g., Parkinson's Disease, Cancer, Malaria, Microbial Infections)

The therapeutic potential of this compound derivatives has been evaluated in a variety of in vitro and in vivo disease models.

Parkinson's Disease:

The mGlu4 PAM, VU0418506, has shown efficacy in preclinical rodent models of Parkinson's disease. nih.gov This suggests that modulating the glutamatergic system with pyrazolo[4,3-b]pyridine derivatives could be a viable therapeutic strategy for this neurodegenerative disorder.

Cancer:

A significant amount of research has focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated antiproliferative activity against a range of cancer cell lines, including:

Hep G2 (hepatocellular carcinoma): Compounds 5a and 5b showed potent cytotoxicity. nih.govnih.gov

MCF7 (breast adenocarcinoma): Several derivatives exhibited better antiproliferative potency than the standard drug doxorubicin. nih.gov

HCT-116 (colon cancer): Compounds 5a and 5b were evaluated against this cell line. nih.gov

Km-12 (colon cancer): Compound C03 inhibited the proliferation of this cell line with an IC50 value of 0.304 μM. rsc.org

In vivo studies have also been conducted to assess the pharmacokinetic properties and antitumor activity of these compounds. acs.org

Malaria:

The pyrazolopyridine scaffold has been investigated as an isostere of the quinoline ring system found in many antimalarial drugs. nih.gov A series of 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against the W2 chloroquine and sulfadoxine-resistant strain of Plasmodium falciparum. nih.gov While their activity was lower than that of chloroquine, they showed IC50 values ranging from 3.46 to 9.30 µM, indicating potential for further development as antimalarial agents. nih.gov

Microbial Infections:

Pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their antimicrobial activity. nih.gov Several synthesized compounds exhibited slight to high activity against various microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. nih.gov One compound, 7b , was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum. nih.gov

Data Tables

Table 1: c-Met Inhibitory Activity and Antiproliferative Effects of Pyrazolo[3,4-b]pyridine Derivatives

Compoundc-Met IC50 (nM)HepG-2 IC50 (µM)
5a 4.27 ± 0.313.42 ± 1.31
5b 7.95 ± 0.173.56 ± 1.5
Cabozantinib 5.38 ± 0.35-

Data sourced from Helal et al. (2022).

Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Cancer Cell Lines

CompoundHep G2 IC50 (µM)MCF7 IC50 (µM)
5 >1000.0211
6a 71.30.0193
6b 24.60.0112
7b 0.01580.0001
10 1.890.0097
Doxorubicin 0.0080.099

Data sourced from Abdelgawad et al. (2017).

Table 3: Antimalarial Activity of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives Against P. falciparum

CompoundIC50 (µM)
87 3.46
107 5.13
Chloroquine 0.55
Sulfadoxine 15.0

Data sourced from Penna-Coutinho et al. (2011).

Computational Chemistry and Molecular Modeling Applications in Pyrazolo 4,3 B Pyridin 3 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

No specific molecular docking studies for 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine have been identified in the reviewed literature. Research in this area typically involves derivatives of the pyrazolopyridine scaffold, which are designed to interact with the active sites of specific biological targets. The interaction patterns are highly dependent on the various substituents attached to the core scaffold, and thus, data from these derivatives cannot be accurately extrapolated to the parent compound.

Ligand-Based and Structure-Based Drug Design Approaches

While the pyrazolo[4,3-b]pyridine core is utilized in computer-aided drug design (CADD), there are no specific reports detailing ligand-based or structure-based drug design strategies that originate from or are centered on this compound. Published studies focus on the synthesis and evaluation of more elaborate structures designed for specific therapeutic targets.

Conformational Analysis and Prediction of Energetic Landscapes

Detailed computational studies on the conformational preferences and energetic landscapes of this compound are not available. Such analyses are fundamental to understanding a molecule's three-dimensional structure and its interaction with biological macromolecules, but this foundational research has not been published for this specific compound.

Prediction and Analysis of Metabolic Stability and Soft Spots

There is no available research detailing the in silico prediction of metabolic stability or the identification of metabolic "soft spots" for this compound. While metabolic stability is a critical parameter in drug discovery, and computational tools are often used for its prediction, the results of such analyses for this compound have not been reported in the scientific literature.

Advanced Analytical Methodologies for Characterization and Mechanistic Study

Spectroscopic Techniques for Structural Elucidation of 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine and its Derivatives

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's constitution and substitution pattern. researchgate.net

For the pyrazolo[4,3-b]pyridine scaffold, ¹H-NMR spectra typically show distinct signals for the protons on the bicyclic ring system. For instance, in various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives, the protons on the pyridine (B92270) ring (H-5 and H-7) often appear as doublets or singlets in the downfield region, typically between δ 8.4 and 9.7 ppm, due to the electron-withdrawing nature of the fused ring system and substituents. nih.gov The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the pyridine ring. nih.gov

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. For pyrazolo[4,3-b]pyridine derivatives, the carbon atoms of the heterocyclic core resonate at characteristic positions. For example, studies on related pyrazolo[3,4-b]pyridine systems have shown that the carbon atoms of the pyridine and pyrazole (B372694) rings can be differentiated, aiding in the correct assignment of regioisomers. researchgate.net In various substituted pyrazolo[4,3-b]pyridines, carbon signals for the pyridine part of the core are typically found between δ 115 and 149 ppm, while the pyrazole carbons appear in a range from approximately δ 120 to 161 ppm. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for the Pyrazolo[4,3-b]pyridine Core (in ppm)
AtomTypical ¹H-NMR Range (δ)Typical ¹³C-NMR Range (δ)Notes
Pyridine Protons (H-5, H-7)8.4 - 9.7-Highly dependent on substituents; often appear as doublets or singlets. nih.gov
Pyridine Carbons-115 - 149Range can vary significantly with substitution. nih.gov
Pyrazole Carbons-120 - 161Includes C3, C3a, and C7a of the fused system. nih.gov
NH (pyrazole)> 12.0-Often a broad singlet, exchangeable with D₂O. jst.go.jp

Mass Spectrometry (MS, HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), for confirming its elemental composition. semanticscholar.org For this compound (C₆H₄ClN₃), the nominal molecular weight is 169 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, typically yielding a protonated molecular ion [M+H]⁺. nih.gov In the case of the target compound, this would correspond to an m/z value of approximately 170. High-resolution mass spectrometry can measure this mass with high precision (typically to four or more decimal places), allowing for the calculation of a unique elemental formula. For example, the calculated exact mass for C₁₅H₁₁ClN₄O₄ [M+H]⁺ is 347.0542, which was experimentally found to be 347.0548 in a related derivative, confirming the assigned formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, often involving the loss of small molecules like HCN from the heterocyclic core. asianpubs.orgresearchgate.net

Table 2: Predicted m/z for Adducts of this compound (C₆H₅ClN₄)
AdductCalculated m/z
[M+H]⁺170.0276
[M+Na]⁺192.0095
[M+K]⁺207.9834

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show several key absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole ring N-H would appear as distinct bands in the region of 3100-3400 cm⁻¹. jst.go.jpsemanticscholar.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature characteristic bands for C=N and C=C stretching vibrations within the fused aromatic ring system, typically in the 1580-1670 cm⁻¹ range. jst.go.jpresearchgate.net The C-Cl stretching vibration would be observed in the fingerprint region, usually below 800 cm⁻¹. The precise positions of these bands provide valuable evidence for the presence of the key functional groups and the heterocyclic core. aps.org

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are vital for separating the target compound from impurities, starting materials, and byproducts, thereby ensuring its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. researchgate.net For polar, aromatic nitrogen heterocycles like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. tandfonline.com In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov

A sample of the compound is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks, usually detected by a UV detector set at a wavelength where the compound has strong absorbance. fishersci.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. pacificbiolabs.com This hyphenated technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying impurities. chimia.chresearchgate.net

As the sample elutes from the HPLC column, it is introduced directly into the ion source of the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds. Therefore, the main peak can be definitively identified as the target compound by confirming its molecular weight, while the molecular weights of any impurity peaks can also be determined, providing crucial clues to their structures. researchgate.netnih.gov This method is widely used in pharmaceutical analysis for quality control, stability testing, and impurity profiling. nih.govchimia.ch

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comorientjchem.org This technique utilizes columns packed with sub-2 µm particles, which, when coupled with a system designed to handle high back-pressures (up to 15,000 psi or 100 MPa), allows for more efficient separation of complex mixtures. ijsrtjournal.comresearchgate.netresearchgate.net

For the analysis of this compound and its related impurities or metabolites, a UPLC method would provide rapid and high-resolution separation. The purity of related pyrazolo[3,4-b]pyridine derivatives has been determined using HPLC with run times that can be significantly reduced by UPLC. nih.gov A typical UPLC system is holistically designed with low system and dwell volume to minimize dispersion and take full advantage of the small particle technology. ijsrtjournal.com This results in sharper and more intense peaks, enhancing sensitivity. The reduction in particle size necessitates higher operating pressures, a key feature of UPLC instrumentation. researchgate.net

The transition from an HPLC to a UPLC method for analyzing pyrazolopyridine derivatives can shorten analysis times by as much as 90%, while simultaneously decreasing solvent consumption and improving the quality of results. ijsrtjournal.comresearchgate.net

ParameterTypical HPLC Method for PyrazolopyridinesProjected UPLC Method
ColumnC18 (50 mm × 4.6 mm, 5 µm) nih.govACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of Acetonitrile/Water with 0.1% TFA nih.govGradient of Acetonitrile/Water with 0.1% Formic Acid
Flow Rate2.5 mL/min nih.gov0.6 mL/min
Run Time8 minutes nih.gov< 2 minutes
System Pressure~2,000 psi~10,000 - 12,000 psi
Solvent Consumption~20 mL per run~1.2 mL per run
DetectionUV at 214 and 254 nm nih.govTunable UV/Visible Detector (e.g., 254 nm)

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the absolute configuration of chiral molecules and understanding the solid-state packing of compounds like this compound.

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related pyrazole and pyrazolo[4,3-b]pyridine derivatives demonstrates the power of this technique. researchgate.netnih.gov For instance, the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine, a structural analogue, has been determined. nih.gov The analysis revealed a monoclinic crystal system with a P21/c space group. nih.gov Such studies show how planar fragments within the molecule are oriented relative to each other and detail the hydrogen bonding networks that stabilize the crystal lattice. nih.gov

The structural data obtained from X-ray crystallography is fundamental for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking, which predicts how a molecule might bind to a biological target. acs.org

Crystallographic Data for a Related Compound: 5-chloro-1-phenyl-1H-pyrazol-4-amine nih.gov
ParameterValue
Chemical FormulaC₉H₈ClN₃
Formula Weight (Mr)193.63
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.8926 (6)
b (Å)9.9679 (13)
c (Å)22.617 (2)
β (°)92.795 (11)
Volume (ų)876.52 (19)
Z (molecules/unit cell)4

Bioanalytical Methods for Assessing Biological Activity and Mechanism of Action

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of a compound in a cellular context. For pyrazolopyridine derivatives, these assays are typically used to screen for anticancer or kinase inhibitory activity. nih.govrsc.org A variety of assays can be employed to measure different cellular endpoints, such as cell viability, proliferation, or cytotoxicity.

One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com This assay was used to evaluate the cytotoxic effects of pyrazolo[4,3-e] nih.govresearchgate.netrsc.orgtriazine derivatives against several human cancer cell lines, yielding IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. mdpi.comresearchgate.net Another widely used method is the sulphorhodamine B (SRB) assay, which relies on the ability of the SRB dye to bind to protein components of cells, thereby providing a measure of cell mass. This assay has been used to determine the antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of cancer cell lines. nih.gov

These assays are instrumental in the early stages of drug discovery for identifying hit compounds and for establishing structure-activity relationships among a series of analogues.

Examples of Cell-Based Assays for Pyrazolopyridine Derivatives
Compound ClassAssay TypeCell Lines TestedEndpointReported Activity (IC₅₀)
Pyrazolo[3,4-b]pyridin-6-one rsc.orgAnticancer ActivityMDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116Cytotoxicity2.99 - 15.45 µM
Pyrazolo[4,3-e]...triazine mdpi.comMTT AssayHeLa, HCT 116, PC-3, BxPC-3Cytotoxicity0.17 - 1.15 µM
1H-pyrazolo[3,4-b]pyridine nih.govSRB AssayA172, U87MG, A375, A2058, Panc0504AntiproliferationNot specified as IC₅₀

Western Blot Analysis for Protein Phosphorylation Status

Western blot analysis is a key technique for investigating the mechanism of action of compounds that target cellular signaling pathways, particularly those involving protein kinases. Since many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors, Western blotting is essential to confirm their effect on protein phosphorylation. nih.govnih.gov

This method allows for the detection of specific proteins in a complex mixture, such as a cell lysate. To assess the impact of a compound like this compound on a specific kinase pathway, cells are treated with the compound, and the proteins are then extracted. The proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies that specifically recognize either the total amount of a target protein or its phosphorylated form. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

By comparing the levels of the phosphorylated protein to the total protein in treated versus untreated cells, researchers can determine if the compound inhibits the activity of the upstream kinase. For example, a study on a pyrazolo[4,3-e]...triazine sulfonamide, a related heterocyclic system, suggested that its antitumor activity could be related to a decrease in the expression and activity of kinases like AKT and mTOR. mdpi.com This type of mechanistic insight is typically confirmed using Western blot analysis to directly measure the phosphorylation status of these kinases or their downstream substrates.

Hypothetical Western Blot Results for a Kinase Inhibitor
TreatmentTarget Protein (Total)Target Protein (Phosphorylated)Ratio (Phospho/Total)
Vehicle Control1.00 (normalized)1.00 (normalized)1.00
Compound (1 µM)0.980.250.26
Compound (10 µM)1.010.050.05

Lead Optimization and Drug Discovery Implications for the 5 Chloro 1h Pyrazolo 4,3 B Pyridin 3 Amine Scaffold

Strategic Derivatization for Enhanced Potency and Selectivity

The journey from a screening hit to a lead compound often involves extensive chemical modification to enhance biological activity and selectivity. The 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold has been effectively utilized in this process, particularly in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease.

A notable example is the discovery of VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), which evolved from a picolinamide-based lead compound. nih.gov The initial picolinamide (B142947) series suffered from poor pharmacokinetic properties, prompting the exploration of amide bioisosteres to replace the core scaffold. nih.gov Researchers synthesized and evaluated several heterocyclic replacements, which led to the identification of the pyrazolo[4,3-b]pyridine "head group" as a novel and potent alternative. nih.gov

Further structure-activity relationship (SAR) studies focused on the amine substituent. The addition of a 3-chloro-4-fluorophenyl group to the 3-amino position of the pyrazolo[4,3-b]pyridine core was found to be optimal for potency. nih.gov The inclusion of the fluorine atom at the 4-position of the phenyl ring was a strategic decision to block a potential site of oxidative metabolism, thereby improving metabolic stability. nih.gov This systematic derivatization transformed a problematic lead into a potent and selective mGlu4 PAM with an EC50 of 68 nM. nih.gov

CompoundStructureCore ScaffoldEC50 (nM)
Picolinamide LeadPicolinamide>10,000
Indazole Intermediate (25)Indazole67
VU0418506 (26) Pyrazolo[4,3-b]pyridine 68

Table representing the evolution of the mGlu4 PAM from an initial picolinamide lead to the final pyrazolo[4,3-b]pyridine-based compound, VU0418506. Structures are illustrative representations.

Addressing Metabolic Stability and Pharmacokinetic Properties in Preclinical Development

A critical hurdle in drug discovery is optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The pyrazolo[4,3-b]pyridine scaffold has proven to be advantageous in addressing these challenges. The initial picolinamide series, for instance, exhibited high intrinsic clearance in rat liver microsomes, suggesting rapid metabolism and poor stability in vivo. nih.gov

The transition to the pyrazolo[4,3-b]pyridine core in VU0418506 resulted in a compound with markedly improved and suitable pharmacokinetic properties across multiple preclinical species, including rats, dogs, and monkeys. nih.govresearchgate.netscispace.com As mentioned, the strategic incorporation of a fluorine atom on the phenyl ring helped to mitigate oxidative metabolism. nih.gov

In vitro studies demonstrated that VU0418506 possesses favorable metabolic stability. Subsequent in vivo pharmacokinetic studies confirmed its potential as a drug candidate, showing good oral bioavailability and brain penetration, which is essential for a centrally-acting agent targeting Parkinson's disease. researchgate.netscispace.com The compound's profile across three different species provides a strong basis for its advancement in preclinical development.

SpeciesClearance (mL/min/kg)Vdss (L/kg)T1/2 (h)F (%)
Rat 211.81.4100
Dog 7.72.54.375
Monkey 121.52.158

Table showing the in vivo pharmacokinetic parameters of VU0418506 in three preclinical species following intravenous and oral administration. nih.gov

Mitigation of Cytochrome P450 (CYP) Inhibition and Other Off-Target Interactions

Drug-drug interactions (DDIs) are a major safety concern, often arising from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a majority of clinical drugs. Early assessment of a compound's effect on CYP enzymes is therefore crucial.

The precursor picolinamide series for the mGlu4 PAM project showed potent inhibition of the CYP1A2 isoform, with IC50 values in the nanomolar range (130 nM and 550 nM for two different compounds). nih.gov This presented a significant liability for potential DDI. The strategic shift to the pyrazolo[4,3-b]pyridine scaffold in VU0418506 successfully mitigated this issue. In vitro assays showed that VU0418506 had no significant inhibitory activity against a panel of key CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4 (all >30 µM). nih.gov

However, further investigation revealed that VU0418506 is a potent inducer of CYP1A2 activity, with an EC50 of 9.8 µM and a 104-fold maximum induction. nih.gov This auto-induction was confirmed in vivo, where a multi-day dosing study in rats showed a significant reduction in plasma exposure by the fourth day, limiting its utility for chronic dosing studies but maintaining its value as a tool compound for acute experiments. nih.gov

Regarding other off-target effects, VU0418506 was evaluated against a panel of ion channels associated with cardiac toxicity and was found to be clean. nih.gov Furthermore, it tested negative in a mini-Ames assay, indicating a low potential for mutagenicity. nih.gov

Compound SeriesCYP1A2 Inhibition (IC50)CYP1A2 Induction (EC50)Other Off-Target Liabilities
Picolinamide Precursors130 - 550 nMNot ReportedNot Reported
VU0418506 >30 µM 9.8 µM None identified (Ion channels, mini-Ames)

Table comparing the Cytochrome P450 profile and other off-target effects of the precursor series and the final pyrazolo[4,3-b]pyridine-based compound. nih.gov

Contribution to Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Pathways

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") that typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). nih.govnih.gov These fragments, although often weak binders, can be highly efficient ligands that provide excellent starting points for elaboration into more potent, drug-like molecules.

While the documented discovery of advanced molecules like VU0418506 stemmed from a scaffold hopping approach on a larger lead molecule rather than a classical FBDD campaign, the core this compound scaffold possesses many characteristics that make it highly suitable for inclusion in fragment libraries. Its molecular weight is low, and its structure contains multiple hydrogen bond donors and acceptors within a rigid, well-defined architecture. These features are ideal for forming high-quality, observable interactions with a protein target's binding site.

The pyrazolo[3,4-b]pyridine scaffold, a close analogue, has been utilized in hit-to-lead campaigns where fragment splicing strategies were employed to design novel kinase inhibitors. nih.gov This demonstrates the utility of the broader pyrazolopyridine family in discovery pathways that build upon fragment-sized substructures. The defined vectors for chemical modification on the this compound scaffold (at the chloro, amino, and pyrazole (B372694) nitrogen positions) offer clear and synthetically accessible pathways for fragment evolution, allowing chemists to "grow" a fragment hit into a potent lead compound in a structured and rational manner. Therefore, despite its origins in this specific case, the scaffold represents an excellent building block for future FBDD-based hit-to-lead campaigns.

Future Research Directions and Emerging Avenues for 5 Chloro 1h Pyrazolo 4,3 B Pyridin 3 Amine

Development of Novel and More Efficient Synthetic Pathways

The synthesis of the pyrazolo[4,3-b]pyridine core, the foundational structure of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine, has been approached through various methodologies. A common strategy involves the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) ring or vice versa. cdnsciencepub.com One documented synthesis of a derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), starts from 3-fluoro-2-formylpyridine, which is heated with hydrazine, followed by bromination to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine. nih.gov Subsequent steps involve nitrogen protection, a Buchwald-Hartwig amination, and deprotection to yield the final product. nih.gov

More recent and efficient methods are being developed to improve yield, reduce steps, and increase structural diversity. An efficient protocol has been developed based on readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp–Klingemann reactions. nih.govresearchgate.net This method offers advantages such as the use of stable arenediazonium tosylates and the combination of azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. nih.govresearchgate.net Another novel approach involves a sequential opening/closing cascade reaction to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature. nih.gov

Future research in this area should focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents and reagents, and minimize waste generation.

Catalytic Methods: Exploring novel catalytic systems, such as photoredox catalysis, to facilitate C-H amination and other key bond-forming reactions under mild conditions. acs.orgacs.org

Flow Chemistry: Implementing continuous flow technologies to improve reaction efficiency, safety, and scalability of the synthesis.

Diversity-Oriented Synthesis: Designing synthetic strategies that allow for the rapid generation of a wide range of derivatives with diverse substitution patterns for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Biological Targets and Polypharmacology

Derivatives of this compound have shown affinity for a variety of biological targets, highlighting the potential for polypharmacology, where a single compound interacts with multiple targets. This can be advantageous for treating complex diseases.

Known biological targets for the pyrazolopyridine scaffold include:

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): The derivative VU0418506 is a potent and selective positive allosteric modulator (PAM) of mGlu4, which has shown efficacy in preclinical rodent models of Parkinson's disease. nih.govnih.govkisti.re.kr

Kinases: The pyrazolopyridine scaffold serves as a hinge-binding core for various kinase inhibitors. nih.gov This includes inhibitors of c-Met, a tyrosine kinase receptor implicated in cancer, rsc.org and TANK-binding kinase 1 (TBK1), which is involved in immune responses and oncogenesis. nih.gov

Tubulin: Certain N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives act as tubulin polymerization inhibitors, exhibiting anti-proliferative and anti-angiogenic effects. nih.gov

Other Targets: The pyrazolo[4,3-b]pyridine scaffold has also been investigated for its potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor receptor type-1 (CRF1) antagonists. nih.govresearchgate.net

Future research should aim to:

Systematic Screening: Employ high-throughput screening and proteomic approaches to identify novel, undiscovered biological targets for this compound and its derivatives.

Polypharmacology Profiling: Characterize the interaction of these compounds with multiple targets to understand their polypharmacological profiles and potential for treating multifactorial diseases.

Target Validation: Once new targets are identified, extensive biological studies will be necessary to validate their relevance to specific diseases and the therapeutic potential of targeting them with pyrazolopyridine derivatives.

Integration of Advanced Computational Chemistry for Predictive Modeling and Library Design

Computational chemistry plays a crucial role in modern drug discovery by accelerating the design and optimization of lead compounds. For the pyrazolopyridine scaffold, various in silico methods have been applied.

Computational MethodApplicationReference
3D-QSAR To understand the structural requirements for interaction between ligands and receptors and to predict the activity of inhibitors. nih.gov
Molecular Docking To study the binding modes of inhibitors within the active sites of their target proteins. nih.govnih.gov
Molecular Dynamics (MD) Simulations To investigate the stability of ligand-receptor complexes and to elucidate the dynamics of their interactions. nih.gov
Pharmacophore Modeling To identify the essential chemical features required for biological activity. mdpi.commendeley.com
Deep Learning For the de novo design of novel inhibitors with desired properties. acs.org
ADME Prediction To forecast the absorption, distribution, metabolism, and excretion properties of new compounds. nih.gov

Future computational efforts should focus on:

Enhanced Predictive Models: Developing more accurate and robust QSAR and machine learning models by incorporating larger and more diverse datasets.

AI-Driven Drug Design: Utilizing artificial intelligence and deep learning algorithms to design novel pyrazolopyridine derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Virtual Library Screening: Creating and screening large virtual libraries of this compound derivatives against a panel of biological targets to identify promising candidates for synthesis and testing.

Establishment of Robust Preclinical Models for Comprehensive Efficacy and Mechanistic Validation

The translation of promising compounds from the laboratory to the clinic relies on their evaluation in relevant preclinical models. For derivatives of this compound, several preclinical models have been utilized.

A notable example is the preclinical characterization of the mGlu4 PAM, VU0418506. This compound was shown to reverse haloperidol-induced catalepsy in rodent models, a key indicator of anti-Parkinsonian activity. nih.gov Furthermore, its pharmacokinetic properties were assessed in three different preclinical safety species. nih.govnih.gov In the context of cancer, derivatives of the pyrazolopyridine scaffold have been evaluated in vivo in an orthotopic breast cancer mouse model, where they were found to inhibit tumor growth without systemic toxicity. mdpi.com

Future directions for preclinical modeling include:

Disease-Specific Models: Developing and utilizing more sophisticated and disease-relevant animal models, such as transgenic and patient-derived xenograft (PDX) models, to better predict clinical efficacy.

Pharmacodynamic and Biomarker Studies: Incorporating pharmacodynamic and biomarker analyses into preclinical studies to understand the mechanism of action of these compounds in vivo and to identify markers of response.

Long-Term Efficacy and Safety Studies: Conducting long-term studies in appropriate animal models to assess the sustained efficacy and potential for chronic toxicity of lead candidates.

Investigation into Resistance Mechanisms and Strategies to Overcome Them

The development of drug resistance is a major challenge in the treatment of many diseases, particularly cancer. While specific resistance mechanisms to this compound have not yet been extensively studied, insights can be drawn from related kinase inhibitors.

Potential mechanisms of resistance include:

On-Target Mutations: Alterations in the drug's target protein that reduce binding affinity.

Bypass Signaling: Activation of alternative signaling pathways that circumvent the inhibited target.

Drug Efflux: Increased expression of drug transporters that pump the compound out of the cell.

Histological Transdifferentiation: Changes in the cellular phenotype to a state that is no longer dependent on the inhibited pathway. frontiersin.org

For c-Met kinase inhibitors, mutations near the active site can lead to resistance to type I inhibitors. rsc.org This suggests that type II inhibitors, which bind to an allosteric site, may be more effective against such mutations. rsc.org

Future research should focus on:

Identification of Resistance Mechanisms: Using in vitro and in vivo models to identify the specific mechanisms by which resistance to this compound-based drugs emerges.

Rational Design of Second-Generation Inhibitors: Designing novel derivatives that can overcome known resistance mutations or inhibit multiple targets in a resistance pathway.

Combination Therapies: Investigating the use of these compounds in combination with other therapeutic agents to prevent or overcome resistance by targeting multiple cellular pathways simultaneously.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. For example, a modified protocol using Pd(OAc)₂ and PPh₃ as catalysts with Et₃N as a base under reflux conditions (e.g., in dioxane) can achieve yields >70%. Key steps include:

  • Precursor activation : Halogenation of pyrazole intermediates to introduce the chloro substituent.
  • Amine coupling : Use of ammonia gas or protected amine reagents to introduce the 3-amine group.
    Optimization strategies:
  • Temperature control : Lowering reaction temperatures (e.g., 0°C) during sensitive steps like TFAA-mediated cyclization to minimize side reactions .
  • Purification : Employ gradient HPLC with a C18 column to isolate the compound from byproducts like unreacted pyrazole precursors .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural elucidation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the pyrazolo-pyridine backbone and substituent positions. The chloro group exhibits distinct deshielding in 13C^{13}\text{C} NMR (~105–110 ppm) .
  • Purity assessment : Combine HPLC (UV detection at 254 nm) with mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.05) and quantify impurities (<2%) .
  • Crystallography : Single-crystal X-ray diffraction is recommended for resolving ambiguities in regiochemistry, particularly for distinguishing between pyrazolo[4,3-b] and pyrazolo[3,4-b] isomers .

Q. What are the critical physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Susceptible to photodegradation; store under inert gas (N₂/Ar) at −20°C in amber vials. Stability assays under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from light .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., kinase inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Orthogonal assays : Pair enzymatic inhibition studies (e.g., ADP-Glo™ kinase assays) with cell-based viability assays (MTT/XTT) to distinguish target-specific effects from off-target toxicity. For example, if a compound shows IC₅₀ = 50 nM in kinase inhibition but IC₅₀ = 1 µM in cytotoxicity, prioritize structural tuning of the pyrazole core to reduce non-specific binding .
  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions, such as unintended binding to ATPases or phosphatases .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Docking simulations : Employ Schrödinger’s Glide or AutoDock Vina with homology models of target proteins (e.g., GSK-3β). Focus on the chloro substituent’s role in hydrophobic pocket interactions and the amine group’s hydrogen bonding with catalytic residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Key metrics include RMSD (<2 Å for ligand-protein complexes) and interaction persistence (>80% occupancy for critical H-bonds) .

Q. How can regioselectivity challenges in functionalizing the pyrazolo-pyridine scaffold be addressed?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the C5 position. For example, bromination with NBS selectively occurs at C5 when the amine is protected .
  • Metal-mediated strategies : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., 8-aminoquinoline) to achieve C4 functionalization, enabling late-stage diversification .

Q. What experimental designs are recommended for evaluating metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes. A half-life (t₁/₂) <30 minutes suggests rapid metabolism; introduce electron-withdrawing groups (e.g., CF₃) at C6 to block oxidative pathways .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition. Prioritize derivatives with IC₅₀ >10 µM to avoid drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.